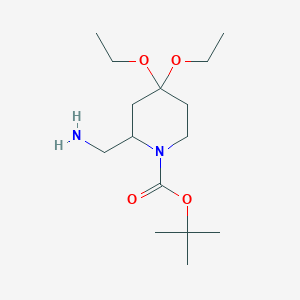

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

CAS No.: 1214977-76-0

Cat. No.: VC2670662

Molecular Formula: C15H30N2O4

Molecular Weight: 302.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214977-76-0 |

|---|---|

| Molecular Formula | C15H30N2O4 |

| Molecular Weight | 302.41 g/mol |

| IUPAC Name | tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3 |

| Standard InChI Key | KMWBSXFVUCPBFD-UHFFFAOYSA-N |

| SMILES | CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC |

| Canonical SMILES | CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC |

Introduction

Chemical Properties and Structure

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate features a piperidine ring structure with several functional groups: an aminomethyl substituent at the 2-position, diethoxy groups at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This complex structure contributes to its unique chemical properties and potential biological activities.

Basic Chemical Data

The following table summarizes the key chemical properties of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate:

| Property | Value |

|---|---|

| Molecular Formula | C15H30N2O4 |

| Molecular Weight | 302.41 g/mol |

| CAS Number | 1214977-76-0 |

| InChI | InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3 |

| SMILES | CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC |

| Physical State | Typically a solid at room temperature |

The compound contains several key functional groups that contribute to its reactivity profile:

Structural Features and Conformations

The piperidine ring in this compound typically adopts a chair conformation, with substituents positioned either axially or equatorially. The Boc protecting group on the nitrogen atom limits the ring's conformational flexibility, which can be significant for biological activities. The 4,4-diethoxy substituents form an acetal functional group, which contributes to the compound's stability under basic conditions but susceptibility to acid hydrolysis .

Stereochemistry and Isomerism

Stereoisomers

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate possesses a stereocenter at the 2-position of the piperidine ring. This results in two possible stereoisomers:

-

Tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

-

Tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate

The S-isomer is more commonly reported in the literature and has been assigned CAS number 1212386-61-2 . The stereochemistry at this position can significantly influence the compound's biological activity and reactivity patterns.

Salt Forms and Derivatives

The primary amine group of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate can form salts with various acids. A notable example is the fumarate salt:

| Property | Value |

|---|---|

| Name | Tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate fumarate |

| CAS Number | 1421769-34-7 |

| Molecular Formula | C19H34N2O8 |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |

The fumarate salt form typically exhibits improved stability and solubility properties compared to the free base, making it potentially more suitable for pharmaceutical applications .

Synthesis and Preparation

General Synthetic Routes

The synthesis of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common approaches include:

-

Starting from appropriately substituted piperidine precursors

-

Introduction of the diethoxy groups at the 4-position through acetal formation

-

Incorporation of the aminomethyl group via appropriate functional group transformations

-

Protection of the piperidine nitrogen with the Boc group

Key Synthetic Steps

The synthesis typically involves the following key steps:

-

Formation of the piperidine ring: This can be achieved through various cyclization reactions or from commercially available piperidine starting materials.

-

Installation of the 4,4-diethoxy functionality: This is typically accomplished through acetal formation reactions using ethanol under acidic conditions or by nucleophilic substitution reactions.

-

Introduction of the aminomethyl group: This can be achieved through reductive amination, nitrile reduction, or similar transformation methods.

-

Boc protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.

Reaction progress is typically monitored through techniques like thin-layer chromatography, and purification is often performed using column chromatography or recrystallization methods.

Biological Activities and Applications

Applications in Medicinal Chemistry

Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate finds applications in medicinal chemistry primarily as:

-

Synthetic intermediate: The compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic properties.

-

Scaffold for library development: The functional groups present in the molecule provide opportunities for further derivatization, making it useful for the development of compound libraries for drug discovery efforts.

-

Model compound: Its well-defined structure makes it useful as a model compound for studying structure-activity relationships in piperidine-based drug candidates.

Research Findings and Current Studies

Structure-Activity Relationships

Studies on piperidine derivatives related to tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate have revealed several structure-activity relationships:

-

Modifications at the piperidine nitrogen can significantly influence binding affinity and selectivity towards various biological targets.

-

The stereochemistry at position 2 of the piperidine ring can dramatically impact biological activity, with one stereoisomer often showing significantly higher potency than the other.

-

The primary amine functionality can serve as a key interaction point with biological targets through hydrogen bonding or ionic interactions .

Chemical Reactivity Studies

Research on the chemical reactivity of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate has focused on several aspects:

-

Acetal hydrolysis: The 4,4-diethoxy functionality can undergo hydrolysis under acidic conditions, providing a means to generate ketone functionality at this position.

-

Amine derivatization: The primary amine group can be modified through various reactions, including amide formation, reductive amination, or sulfonamide synthesis.

-

Boc deprotection: The Boc protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane), enabling further functionalization of the piperidine nitrogen.

Analytical Characterization

Spectroscopic Properties

The structural characterization of tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate typically involves several analytical techniques:

-

NMR spectroscopy:

-

¹H NMR shows characteristic signals for the tert-butyl group (typically a singlet at ~1.4-1.5 ppm)

-

The ethoxy groups display characteristic quartet and triplet patterns

-

The piperidine ring protons show complex splitting patterns

-

-

Mass spectrometry:

-

The compound typically shows a molecular ion peak at m/z 302

-

Fragmentation patterns often include loss of the Boc group and fragments related to the diethoxy functionality

-

-

IR spectroscopy:

Chromatographic Behavior

The compound can be analyzed by various chromatographic techniques:

-

HPLC: Typically performed on reverse-phase columns using gradient elution with mixtures of acetonitrile or methanol with water, often containing buffer additives.

-

TLC: The compound is generally visualized using ninhydrin (which reacts with the primary amine) or UV detection.

-

GC-MS: May require derivatization of the primary amine for improved chromatographic behavior.

Future Research Directions

Synthetic Methodology Development

Additional research directions may include:

-

Development of more efficient and scalable synthetic routes to produce the compound and its derivatives.

-

Exploration of stereoselective synthesis methods to selectively prepare either the (2R) or (2S) stereoisomer.

-

Investigation of novel functionalization strategies for the primary amine and following Boc deprotection of the piperidine nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume